

# An In-Depth Technical Guide to 4-[(4-Chlorophenoxy)methyl]piperidine-d4

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## Compound of Interest

**Compound Name:** 4-[(4-Chlorophenoxy)methyl]piperidine-d4

**Cat. No.:** B1153286

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-[(4-Chlorophenoxy)methyl]piperidine-d4**, a deuterated analog of a pharmacologically relevant piperidine derivative. Due to the limited publicly available data for this specific isotopically labeled compound, this guide synthesizes information from its non-deuterated counterpart and related structures to provide insights into its chemical properties, potential synthesis, and applications in research and drug development. The inclusion of deuterium offers significant advantages for pharmacokinetic and metabolic studies. This document outlines a proposed synthetic pathway, predicted analytical data, and explores the biological context of its non-deuterated analog as a dopamine D4 receptor antagonist.

## Chemical Structure and Properties

**4-[(4-Chlorophenoxy)methyl]piperidine-d4** is a stable isotope-labeled version of 4-[(4-Chlorophenoxy)methyl]piperidine, where four hydrogen atoms on the chlorophenoxy ring are replaced with deuterium. This substitution is invaluable for studies requiring mass differentiation without altering the fundamental chemical reactivity of the molecule.

Chemical Structure:

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Table 1: Chemical and Physical Data

Property	Value	Source
IUPAC Name	4-[(4-chloro-2,3,5,6-tetradeuteriophenoxy)methyl]piperidine	LGC Standards[1]
Molecular Formula	C <sub>12</sub> D <sub>4</sub> H <sub>12</sub> ClNO	LGC Standards[1]
Molecular Weight	229.74 g/mol	LGC Standards[1]
Accurate Mass	229.117 g/mol	LGC Standards[1]
SMILES	<chem>[2H]c1c([2H])c(OCC2CCNCC2)c([2H])c([2H])c1Cl</chem>	LGC Standards[1]
InChI	InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2/i1D,2D,3D,4D	LGC Standards[1]
Physical Form	Neat (custom synthesis product)	LGC Standards[1]
CAS Number (Unlabelled)	63608-33-3	LGC Standards[1]

Note: Experimental physical properties such as melting and boiling points for the deuterated compound are not publicly available due to its nature as a custom synthesis product.

## Proposed Synthesis

A detailed experimental protocol for the synthesis of **4-[(4-Chlorophenoxy)methyl]piperidine-d4** is not publicly available. However, a plausible synthetic route can be proposed based on established methods for analogous ether linkages with piperidine derivatives. The key steps would involve the synthesis of deuterated 4-chlorophenol followed by a Williamson ether synthesis with a suitable piperidine precursor.

### Experimental Protocol: Proposed Synthesis of **4-[(4-Chlorophenoxy)methyl]piperidine-d4**

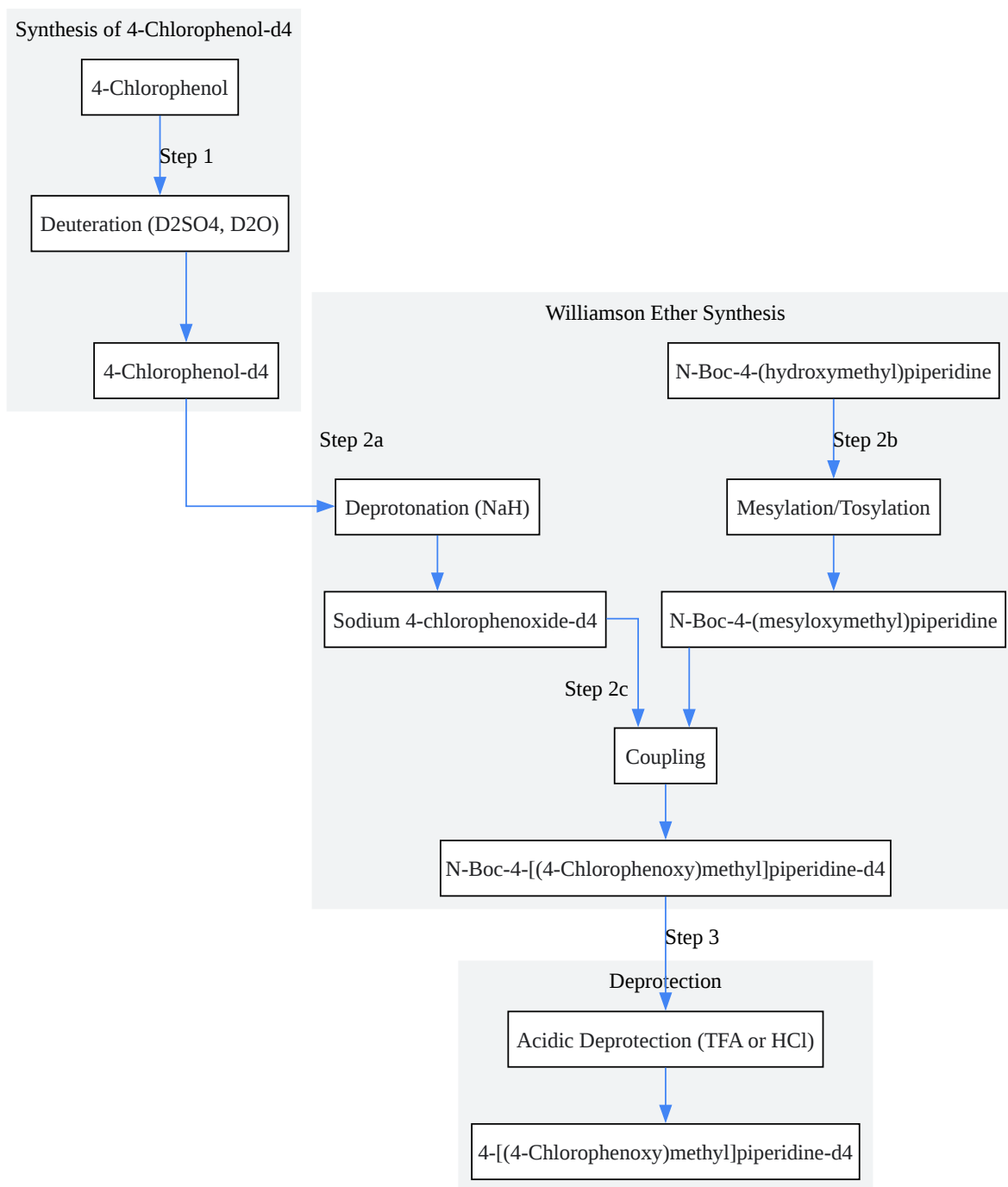
**Step 1: Synthesis of 4-Chlorophenol-d4** This starting material can be synthesized via electrophilic deuteration of 4-chlorophenol using a strong deuterated acid (e.g.,  $D_2SO_4$ ) as a catalyst in  $D_2O$ .

- To a solution of 4-chlorophenol in  $D_2O$ , add a catalytic amount of  $D_2SO_4$ .
- Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to allow for H/D exchange at the ortho and para positions of the phenyl ring.
- Monitor the reaction progress using  $^1H$  NMR by observing the disappearance of the aromatic proton signals.
- Upon completion, neutralize the reaction mixture with a suitable base (e.g.,  $NaHCO_3$ ) and extract the product with an organic solvent (e.g., diethyl ether).
- Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure to obtain 4-chlorophenol-d4.

**Step 2: Synthesis of 4-[(4-Chlorophenoxy)methyl]piperidine-d4** This step involves a Williamson ether synthesis reaction.

- To a solution of 4-chlorophenol-d4 in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH) at  $0^\circ C$  to deprotonate the phenol and form the sodium phenoxide.
- Stir the mixture at room temperature for 30 minutes.

- Add a solution of a suitable piperidine precursor, such as N-Boc-4-(hydroxymethyl)piperidine mesylate or tosylate, to the reaction mixture.
- Heat the reaction mixture (e.g., 60-80°C) and stir for several hours, monitoring the reaction by TLC or LC-MS.
- After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
- Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the final product, **4-[(4-Chlorophenoxy)methyl]piperidine-d<sub>4</sub>**.



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Proposed synthetic workflow for **4-[(4-Chlorophenoxy)methyl]piperidine-d<sub>4</sub>**.

## Analytical Characterization (Predicted)

As experimental spectra for **4-[(4-Chlorophenoxy)methyl]piperidine-d4** are not publicly available, the following are predicted characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Characteristics
$^1\text{H}$ NMR	The spectrum would lack signals in the aromatic region corresponding to the deuterated phenyl ring. Signals for the piperidine ring protons and the methylene bridge protons would be present. Expected shifts (in $\text{CDCl}_3$ ): $\delta$ ~3.8 (s, 2H, -O-CH <sub>2</sub> -), $\delta$ ~3.1 (m, 2H, piperidine H2/H6 axial), $\delta$ ~2.6 (m, 2H, piperidine H2/H6 equatorial), $\delta$ ~1.8 (m, 1H, piperidine H4), $\delta$ ~1.7 (m, 2H, piperidine H3/H5 axial), $\delta$ ~1.3 (m, 2H, piperidine H3/H5 equatorial).
$^{13}\text{C}$ NMR	The spectrum would show signals for the piperidine and methylene carbons. The aromatic carbon signals would be weak or absent due to the deuterium substitution and would exhibit C-D coupling. Expected shifts (in $\text{CDCl}_3$ ): $\delta$ ~157 (C-O), $\delta$ ~129 (C-Cl, weak), $\delta$ ~116 (aromatic C-D, weak), $\delta$ ~72 (-O-CH <sub>2</sub> -), $\delta$ ~46 (piperidine C2/C6), $\delta$ ~39 (piperidine C4), $\delta$ ~31 (piperidine C3/C5).
Mass Spectrometry (EI)	The molecular ion peak $[\text{M}]^+$ would be observed at $m/z$ 229, reflecting the mass of the deuterated compound. Fragmentation patterns would involve cleavage of the piperidine ring and the ether linkage.
Infrared (IR) Spectroscopy	Characteristic peaks would include C-D stretching vibrations around 2200-2300 $\text{cm}^{-1}$ , C-H stretching of the piperidine ring around 2800-3000 $\text{cm}^{-1}$ , C-O-C stretching around 1240 $\text{cm}^{-1}$ , and C-Cl stretching around 1090 $\text{cm}^{-1}$ .

## Biological Context and Research Applications

The non-deuterated analog, 4-[(4-Chlorophenoxy)methyl]piperidine, and similar structures have been investigated for their activity at central nervous system (CNS) receptors.

## Dopamine D4 Receptor Antagonism

Compounds with the phenoxyethyl)piperidine scaffold have shown notable affinity and antagonist activity at the dopamine D4 receptor.[2][3] The D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic system of the brain and is implicated in various neurological and psychiatric disorders, including schizophrenia and ADHD.[4][5] Antagonism of the D4 receptor is a therapeutic strategy being explored for these conditions.

## Serotonin Receptor Interactions

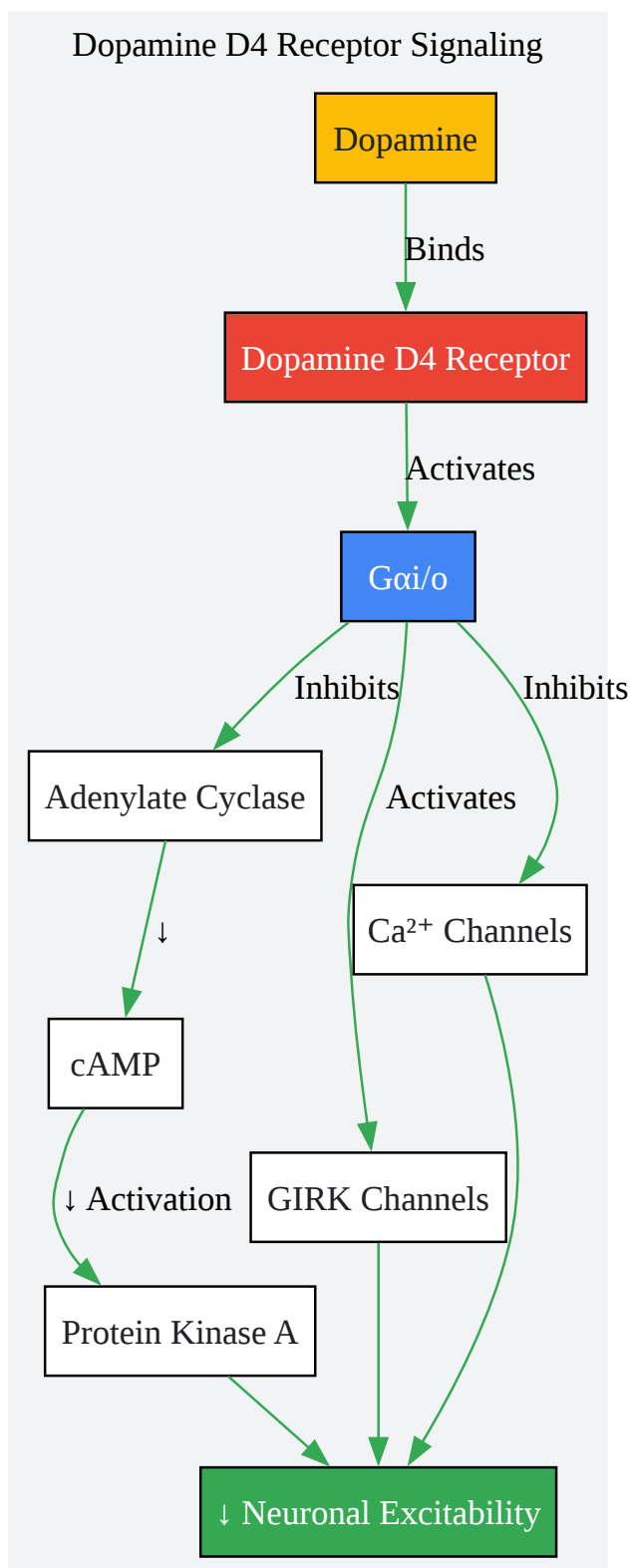
Piperidine derivatives are also known to interact with serotonin (5-HT) receptors.[6] The structural similarity of 4-[(4-Chlorophenoxy)methyl]piperidine to known serotonin receptor ligands suggests potential activity at these sites, which would warrant investigation.

## Applications in Drug Development

The primary utility of **4-[(4-Chlorophenoxy)methyl]piperidine-d4** lies in its application in drug discovery and development. Deuterium labeling provides a powerful tool for:

- **Pharmacokinetic (PK) Studies:** The increased mass allows for the use of this compound as an internal standard in mass spectrometry-based assays to accurately quantify the non-deuterated drug candidate in biological samples.[7][8]
- **Metabolic Profiling:** Deuteration can alter the rate of metabolic processes.[1][9] By strategically placing deuterium on the aromatic ring, which is a potential site of cytochrome P450-mediated oxidation, this compound can be used to study the metabolic fate of the parent molecule.[10] This can help in identifying metabolites and understanding metabolic pathways.
- **Improving Metabolic Stability:** In some cases, deuteration at a metabolically labile position can slow down drug metabolism, leading to an improved pharmacokinetic profile, such as a longer half-life.[1][11] This is a strategy known as the "deuterium switch."





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Simplified Dopamine D4 receptor signaling pathway.

## Conclusion

**4-[(4-Chlorophenoxy)methyl]piperidine-d4** is a valuable research tool for scientists in drug development. While specific experimental data for this deuterated compound is scarce, by understanding the chemistry and biological activity of its non-deuterated counterpart and related piperidine derivatives, its potential applications become clear. The strategic incorporation of deuterium makes it an ideal internal standard for pharmacokinetic studies and a useful probe for investigating the metabolic pathways of potential drug candidates targeting CNS receptors like the dopamine D4 receptor. This guide provides a foundational understanding to aid researchers in the effective utilization of this compound in their studies.

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